Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the trifluoromethyl group can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzyloxy)-3,5-bis(trifluoromethyl)benzoate: Similar structure but with an additional trifluoromethyl group.
Ethyl 2-(benzyloxy)-4-(methyl)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-(benzyloxy)-4-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where fluorine-containing compounds are desired for their enhanced stability and bioactivity.
Properties
Molecular Formula |
C17H15F3O3 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
ethyl 2-phenylmethoxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C17H15F3O3/c1-2-22-16(21)14-9-8-13(17(18,19)20)10-15(14)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
YPQIPSQHDGSONK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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